2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound featuring a triazole ring, a dioxoisoindole structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and aldehydes or ketones under acidic conditions.
Synthesis of the Isoindole Core: The isoindole structure is often prepared through a condensation reaction between phthalic anhydride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific molecular pathways.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The triazole ring interacts with the active site of these enzymes, blocking their activity and leading to cell death. Additionally, the compound can induce apoptosis by activating certain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Isoindole Derivatives: Compounds with the isoindole structure are also known for their anticancer properties.
Uniqueness
What sets 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide apart is its combined structural features, which provide a unique mechanism of action and potentially higher efficacy compared to other similar compounds.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15(2)9-10-28-22(30)19-8-5-17(11-20(19)23(28)31)21(29)26-18-6-3-16(4-7-18)12-27-14-24-13-25-27/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,26,29) |
InChI Key |
QHRZAFXSFVOKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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